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molecular formula C22H22ClN3O3 B8323129 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-methoxyphenyl)piperazine-1-yl)methanone

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-methoxyphenyl)piperazine-1-yl)methanone

Cat. No. B8323129
M. Wt: 411.9 g/mol
InChI Key: BRUBZXPHABUDKG-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Example 1, by using dichloromethane (30 mL), 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid (437 mg, 1.84 mmol), 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (388 mg, 2.02 mmol) and 1-(3-methoxyphenyl)piperazine (354 mg, 1.84 mmol), a white solid required compound (576 mg, 1.40 mmol, 76%) was obtained.
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step Two
Quantity
354 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:12]([C:13]([OH:15])=O)=[C:11]([CH3:16])[O:10][N:9]=1.Cl.C(N=C=NCCCN(C)C)C.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([N:37]2[CH2:42][CH2:41][NH:40][CH2:39][CH2:38]2)[CH:34]=[CH:35][CH:36]=1>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:12]([C:13]([N:40]2[CH2:39][CH2:38][N:37]([C:33]3[CH:34]=[CH:35][CH:36]=[C:31]([O:30][CH3:29])[CH:32]=3)[CH2:42][CH2:41]2)=[O:15])=[C:11]([CH3:16])[O:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NOC(=C1C(=O)O)C
Step Two
Name
Quantity
388 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
354 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)N1CCNCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NOC(=C1C(=O)N1CCN(CC1)C1=CC(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 576 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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